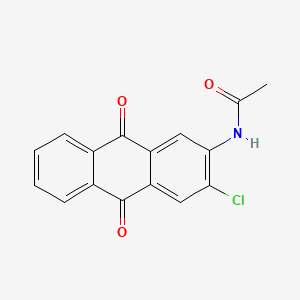
Acetamide, N-(3-chloro-2-anthraquinonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlor-2-anthrachinonyl)acetamid: ist eine chemische Verbindung mit der Summenformel C16H10ClNO3 und einem Molekulargewicht von 299,71 g/mol . Es ist auch unter anderen Namen bekannt, wie z. B. 2-Acetamido-3-chloranthrachinon . Diese Verbindung ist durch ihre Anthrachinon-Grundstruktur gekennzeichnet, die mit einem Chloratom und einer Acetamidgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(3-Chlor-2-anthrachinonyl)acetamid beinhaltet typischerweise die Acylierung von 3-Chloranthrachinon mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Schwefelsäure . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Ausgangsstoffe zu gewährleisten.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-(3-Chlor-2-anthrachinonyl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu Chinonderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können den Anthrachinon-Kern in Anthracen-Derivate umwandeln.
Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Anthracen-Derivate.
Substitution: Verschiedene substituierte Anthrachinon-Derivate.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlor-2-anthrachinonyl)acetamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Chlor-2-anthrachinonyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann in die DNA interkalieren, den Replikationsprozess stören und zum Zelltod führen. Es hemmt auch bestimmte Enzyme, die am Zellstoffwechsel beteiligt sind, und trägt so zu seinen biologischen Wirkungen bei .
Wirkmechanismus
The mechanism of action of Acetamide, N-(3-chloro-2-anthraquinonyl)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2-Acetamido-3-chloranthrachinon
- N-(3-Chlor-9,10-dioxoanthracen-2-yl)acetamid
- Anthrachinon, 2-Acetamido-3-chlor-
Vergleich: Im Vergleich zu anderen ähnlichen Verbindungen ist N-(3-Chlor-2-anthrachinonyl)acetamid durch sein spezifisches Substitutionsschema am Anthrachinon-Kern einzigartig. Diese einzigartige Struktur verleiht ihm unterschiedliche chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen .
Biologische Aktivität
Acetamide, N-(3-chloro-2-anthraquinonyl)-, also known as 2-acetamido-3-chloroanthraquinone, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₀ClNO₃
- CAS Number : 84-42-4
- Molecular Structure : The compound features an anthraquinone backbone with a chloro substituent and an acetamide group, which contributes to its biological activity.
Biological Activities
-
Antitumor Activity
- Research has indicated that anthraquinone derivatives exhibit potent antitumor properties. Acetamide, N-(3-chloro-2-anthraquinonyl)- has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Properties
-
Mechanism of Action
- The mechanism by which N-(3-chloro-2-anthraquinonyl)-acetamide exerts its effects may involve the inhibition of key enzymatic pathways associated with cancer cell survival and proliferation. For instance, it has been linked to the inhibition of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cell signaling pathways related to growth and survival .
Table 1: Summary of Biological Activity Studies
Case Studies
-
Antitumor Efficacy
- A study published in ResearchGate highlighted the synthesis of various anthraquinone derivatives, including N-(3-chloro-2-anthraquinonyl)-acetamide, and assessed their cytotoxicity against different cancer cell lines. The results indicated that this compound significantly reduced cell viability at certain concentrations, demonstrating its potential as an anticancer drug .
-
Antimicrobial Activity
- Another investigation focused on the antimicrobial properties of acetamide derivatives, revealing that those with specific substitutions exhibited enhanced activity against pathogenic microorganisms. The presence of electron-withdrawing groups was found to correlate with increased potency against tested strains .
Eigenschaften
CAS-Nummer |
84-42-4 |
|---|---|
Molekularformel |
C16H10ClNO3 |
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
N-(3-chloro-9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C16H10ClNO3/c1-8(19)18-14-7-12-11(6-13(14)17)15(20)9-4-2-3-5-10(9)16(12)21/h2-7H,1H3,(H,18,19) |
InChI-Schlüssel |
AHCFUKJIRUAIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















